
PDE-9 inhibitor
Overview
Description
Phosphodiesterase 9 inhibitors are a class of drugs that work by inhibiting the activity of phosphodiesterase 9. The first compound with this effect, BAY 73-6691, was reported in 2004 . Phosphodiesterase 9 inhibitors are under investigation for the treatment of various conditions, including obesity, hepatic fibrosis, Alzheimer’s disease, schizophrenia, heart failure, and sickle cell anemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphodiesterase 9 inhibitors can be synthesized through various routes. One common method involves the use of molecular docking followed by molecular dynamics simulation to understand the interactions’ stability . The synthesis of selective phosphodiesterase 9 inhibitors often involves the preparation of protein structures by correcting bond orders, adding missing hydrogens, and optimizing hydrogen bonds with protonation states of residues at pH 7.0 .
Industrial Production Methods: Industrial production methods for phosphodiesterase 9 inhibitors are still under development, as these compounds are primarily in the research and clinical trial stages. The production involves large-scale synthesis and purification processes to ensure the inhibitors’ potency and selectivity .
Chemical Reactions Analysis
Types of Reactions: Phosphodiesterase 9 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the inhibitors’ structure to enhance their selectivity and potency.
Common Reagents and Conditions: Common reagents used in the synthesis of phosphodiesterase 9 inhibitors include xanthine and its derivatives . The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product’s formation.
Major Products Formed: The major products formed from these reactions are selective phosphodiesterase 9 inhibitors with high affinity for cyclic guanosine monophosphate . These products are evaluated for their biological activity and potential therapeutic applications.
Scientific Research Applications
Therapeutic Applications
1. Neurological Disorders
PDE9 inhibitors have been investigated for their potential in treating various central nervous system disorders:
- Alzheimer's Disease : PDE9 inhibitors are being explored as a treatment for Alzheimer's disease due to their ability to enhance cGMP signaling, which is thought to improve cognitive function. Clinical trials have shown mixed results, with some compounds advancing to Phase II trials but failing to demonstrate significant efficacy .
- Schizophrenia and Psychotic Disorders : Initial studies indicated that PDE9 inhibition might alleviate symptoms associated with schizophrenia. However, clinical trials have not yet produced conclusive results .
2. Cardiovascular Diseases
PDE9 inhibitors are particularly promising in the management of heart failure:
- Heart Failure with Reduced Ejection Fraction (HFrEF) : The PDE9 inhibitor CRD-740 demonstrated a favorable safety profile and significant increases in plasma cGMP levels in a Phase 2 clinical trial. This increase reflects enhanced activation of the natriuretic peptide signaling pathway, which is crucial for heart function .
- Heart Failure with Preserved Ejection Fraction (HFpEF) : Research suggests that PDE9 inhibitors may be more effective than traditional treatments like PDE5 inhibitors in HFpEF due to their unique mechanism of action that targets different cGMP pools within cardiac myocytes .
Case Studies and Clinical Trials
Future Directions and Research
The development of highly selective PDE9 inhibitors remains a priority for researchers. Current challenges include improving selectivity over other phosphodiesterases to minimize side effects and enhancing the understanding of the mechanisms through which these inhibitors exert their effects. Additionally, combination therapies utilizing PDE9 inhibitors alongside existing treatments for diabetes and cardiovascular diseases are being explored .
Mechanism of Action
Phosphodiesterase 9 inhibitors work by preventing the phosphodiesterase enzymes from breaking down cyclic adenosine monophosphate and cyclic guanosine monophosphate in the cell . As a result, the levels of these cyclic nucleotides increase, leading to a decrease in intracellular calcium levels. This decrease causes vasodilation and smooth muscle relaxation in target tissues . The molecular targets and pathways involved include the cyclic nucleotide signal transduction system and the nitric oxide pathway .
Comparison with Similar Compounds
Phosphodiesterase 9 inhibitors are unique in their high affinity for cyclic guanosine monophosphate and their selectivity for phosphodiesterase 9 . Similar compounds include phosphodiesterase 5 inhibitors, phosphodiesterase 4 inhibitors, and phosphodiesterase 3 inhibitors . Phosphodiesterase 5 inhibitors, such as sildenafil and tadalafil, are used to treat erectile dysfunction and pulmonary hypertension . Phosphodiesterase 4 inhibitors target the airways and are used to treat pulmonary diseases . Phosphodiesterase 3 inhibitors are used for short-term treatment of cardiac failure . The uniqueness of phosphodiesterase 9 inhibitors lies in their potential to treat a wide range of conditions, including neurodegenerative disorders and cardiovascular diseases, with high selectivity and potency .
Biological Activity
Phosphodiesterase type 9 (PDE-9) inhibitors have emerged as a promising therapeutic approach in various diseases, particularly cardiovascular conditions and sickle cell disease (SCD). This article reviews the biological activity of PDE-9 inhibitors, supported by recent research findings, case studies, and data tables.
Overview of PDE-9
PDE-9 is an enzyme that selectively degrades cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in numerous physiological processes. By inhibiting PDE-9, the levels of cGMP can be increased, thereby enhancing the signaling pathways associated with natriuretic peptides (NPs) and potentially providing therapeutic benefits in heart failure and other conditions.
PDE-9 inhibitors work by preventing the breakdown of cGMP, leading to increased intracellular concentrations. This elevation in cGMP activates protein kinase G (PKG), which mediates various biological effects including vasodilation, inhibition of smooth muscle contraction, and modulation of cardiac function.
Heart Failure
- Clinical Trials : The PDE-9 inhibitor CRD-740 demonstrated a statistically significant increase in plasma cGMP levels in patients with heart failure. This increase reflects enhanced activation of the NP signaling pathway, which is crucial for cardiovascular homeostasis .
- Animal Models : In murine models of heart failure, PDE-9 inhibition has been shown to improve hemodynamics and renal function. For instance, PF-04749982 increased urinary cGMP excretion and improved cardiac output in sheep models .
- Mechanistic Insights : PDE-9 inhibition has been linked to reduced left ventricular hypertrophy and improved cardiac function, suggesting its potential as a therapeutic target for chronic heart failure .
Sickle Cell Disease
- Efficacy of IMR-687 : A novel this compound, IMR-687, has shown promise in increasing fetal hemoglobin (HbF) levels in erythroid cells derived from SCD patients. In murine models, it reduced lung inflammation and RBC sickling while improving microvascular occlusion .
- Comparison with Hydroxyurea : IMR-687 demonstrated comparable efficacy to hydroxyurea without inducing myelosuppression, making it a safer alternative for managing SCD .
Obesity and Metabolic Syndrome
- Impact on Body Fat : Recent studies indicate that PDE-9 inhibition can reduce total body fat and improve mitochondrial activity in both brown and white adipose tissues. This was observed in models of diet-induced obesity where chronic oral administration of a this compound prevented weight gain without altering food intake .
- Mechanistic Pathways : The mechanism involves stimulation of peroxisome proliferator-activated receptor-alpha (PPARα) signaling, which enhances fatty acid oxidation and mitochondrial biogenesis .
Data Summary
Case Study 1: CRD-740 in Heart Failure
In a Phase 2 clinical trial involving patients with heart failure with reduced ejection fraction (HFrEF), CRD-740 was administered over four weeks. The trial reported statistically significant increases in both plasma and urinary cGMP levels compared to placebo, indicating robust PDE-9 inhibition and activation of the NP signaling pathway .
Case Study 2: IMR-687 for Sickle Cell Disease
In clinical evaluations involving SCD patients, IMR-687 was found to significantly enhance HbF production while mitigating adverse effects typically associated with other treatments like hydroxyurea. The results suggest that IMR-687 could be a game-changer for managing SCD effectively without compromising patient safety .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating PDE-9 inhibitor efficacy in heart failure?
Preclinical studies often use genetically modified mice (e.g., PDE-9 knockout models) and chemically induced heart failure models. Key endpoints include cGMP levels, cardiac hypertrophy, fibrosis, and PKG activity. In vitro assays on human cardiomyocytes treated with PDE-9 blockers (e.g., PF-04447943) can validate target engagement and dose-response relationships .
Q. How does PDE-9 differ mechanistically from PDE-5 in regulating cardiac cGMP signaling?
PDE-9 and PDE-5 target distinct cGMP subpools. PDE-9 degrades cGMP produced by natriuretic peptide signaling (via particulate guanylyl cyclase), while PDE-5 modulates cGMP from nitric oxide-soluble guanylyl cyclase pathways. This distinction explains divergent therapeutic effects: PDE-9 inhibition preserves PKG activity more effectively in heart failure models, whereas PDE-5 inhibitors show limited clinical efficacy .
Q. What molecular docking strategies are effective for identifying PDE-9 inhibitors from natural compounds?
Studies using Crocus sativus phytochemicals employed PyRx and AutoDock tools to screen 50 compounds against PDE-9 (PDB ID: 6a3n). Binding energy thresholds (<−8 kcal/mol) and Lipinski’s rule compliance were critical filters. Delphinidine and Malvidin emerged as top candidates, demonstrating binding affinities comparable to native ligands .
Advanced Research Questions
Q. How can structure-based QSAR models improve this compound design?
Target-specific QSAR descriptors integrate PDE-9’s binding pocket geometry (e.g., residues in 2hd1 structure) to predict inhibitor potency. Feature importance analysis identifies hydrophobic interactions and hydrogen bonding patterns. This approach has been validated for PDE-4 inhibitors and can be adapted for PDE-9 by incorporating co-crystallized ligand data (e.g., 9Q9 in 6a3n) .
Q. What explains contradictory findings between preclinical and clinical outcomes of PDE-9 inhibitors in neurodegenerative diseases?
Discrepancies may arise from species-specific PDE-9 expression, blood-brain barrier permeability of inhibitors, or off-target effects. For example, PF-04447943 showed promise in Alzheimer’s models but failed clinical translation. Methodological refinements, such as PET imaging to confirm CNS target engagement, are needed to bridge this gap .
Q. How should researchers resolve conflicting data on PDE-9’s role in cancer vs. cardioprotection?
PDE-9’s dual roles may stem from tissue-specific cGMP signaling. In colon cancer, PDE-9 inhibitors (e.g., PF-04447943) reduce cell proliferation independently of cGMP, suggesting alternative pathways. Experimental designs should include isoform-specific knockdowns and transcriptomic profiling to disentangle context-dependent mechanisms .
Q. What are the limitations of current this compound studies, and how can they be addressed?
Key limitations include:
- Lack of isoform selectivity : PDE-9 shares structural homology with other PDEs (e.g., PDE-1). Use CRISPR/Cas9-engineered cell lines to isolate PDE-9-specific effects.
- Inadequate pharmacokinetic data : Prioritize ADMET profiling in early-stage trials to optimize bioavailability.
- Species variability : Cross-validate findings in human-derived organoids and non-rodent models .
Q. Methodological Guidance
Q. How to design a robust dose-response experiment for PDE-9 inhibitors?
- In vitro : Use recombinant PDE-9 enzyme assays (IC50 determination) with 8Br-cGMP as substrate. Include positive controls (e.g., PF-04447943) and measure hydrolysis via fluorescence or radioisotope methods.
- In vivo : Administer inhibitors at escalating doses (1–30 mg/kg) in heart failure models. Monitor plasma cGMP and cardiac MRI for functional endpoints .
Q. What statistical approaches are optimal for analyzing this compound data with high variability?
Mixed-effects models account for inter-individual variability in preclinical studies. For omics data (e.g., RNA-seq from treated cardiomyocytes), apply false discovery rate correction and pathway enrichment analysis (e.g., Gene Ontology) .
Properties
IUPAC Name |
6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEJWGYZBXCGGM-DNVCBOLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648755 | |
Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082743-70-1 | |
Record name | 1,5-Dihydro-6-[(3S,4S)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082743-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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